N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
N-[4-(4-METHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, an oxadiazole ring, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of the triazole and oxadiazole rings through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and oxadiazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted analogs of the original compound.
Scientific Research Applications
N-[4-(4-METHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and oxadiazole rings play a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-METHYLPHENYL)-2-[(5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- **N-(4-METHYLPHENYL)-2-[(4-(3-METHYLPHENYL)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
N-[4-(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to the presence of both triazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N6O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C15H16N6O2S/c1-9-4-6-11(7-5-9)8-24-15-18-17-14(21(15)3)12-13(16-10(2)22)20-23-19-12/h4-7H,8H2,1-3H3,(H,16,20,22) |
InChI Key |
UGLPVKFNUBLWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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